N,N'-Dicyclohexylcarbodiimide pentachlorophenol
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Overview
Description
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex is a useful reagent in the preparation of amino acid pentachlorophenol active esters . It has a molecular weight of 1005.30 and a molecular formula of C31H25Cl15N2O3 .
Synthesis Analysis
N,N’-Dicyclohexylcarbodiimide is synthesized from cyclohexyl isocyanate using phosphine oxides as a catalyst . The process involves the decarboxylation of cyclohexyl isocyanate .Molecular Structure Analysis
The structure of N,N’-Dicyclohexylcarbodiimide has been analyzed based on IR and Raman spectral data . The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene .Chemical Reactions Analysis
N,N’-Dicyclohexylcarbodiimide is widely used for amide and ester formation, especially for solid-phase synthesis of peptides . It is also used in the preparation of amino acid pentachlorophenol active esters .Physical and Chemical Properties Analysis
N,N’-Dicyclohexylcarbodiimide is a waxy white solid with a sweet odor . It has a low melting point, which allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .Scientific Research Applications
1. Protein Synthesis and Pharmaceutical Industries
N,N'-Dicyclohexylcarbodiimide (DCCD) is utilized as a coupling agent in protein synthesis. It plays a crucial role in the recombinant DNA industry and in synthesizing polypeptides in the chemical and pharmaceutical industries. However, it's noted as a potent allergic sensitizer, particularly in the emerging industries involved in recombinant DNA synthesis, posing risks of allergic contact dermatitis in chemists and other professionals in these fields (Hoffman & Adams, 1989).
2. Inhibitor in Photophosphorylation and Oxidative Phosphorylation
DCCD serves as a well-known inhibitor in both photophosphorylation and oxidative phosphorylation processes. It inhibits ATP formation and electron flow, behaving like a classical energy transfer inhibitor. DCCD impacts the proton channel of the coupling system in these processes, significantly affecting the rate of electron flow (Sane, Johanningmeier, & Trebst, 1979).
3. Research in Cellular and Molecular Biology
DCCD has been used extensively in cellular and molecular biology research, especially in studies involving Na+/H+ exchangers and proton translocating enzymes. It acts as a covalent modifier of the Na+/H+ exchanger in rabbit renal cortices, revealing important insights into the microenvironment of the transporter's catalytic site. Additionally, DCCD has been identified as a tool for investigating the mechanism of proton translocation and identifying structures involved in this process (Igarashi & Aronson, 1987; Solioz, 1984).
4. Application in Organic Chemistry
In organic chemistry, DCCD reacts with carboxymethyltriphenylphosphonium chloride to produce N-acyl-N,N′-dicyclohexylureas. This reaction has led to the synthesis of N-acyl-N,N′-dialkylureas with a conjugated system of C=C-C=O bonds, expanding the range of organic compounds that can be synthesized (Nesmeyanov et al., 1981).
5. Potential in Polymer Synthesis
DCCD has been involved in the synthesis of pentachlorophenyl acrylate monomers through the condensation reaction of acrylic acids with pentachlorophenol. These monomers, when copolymerized with pentaerythritol tetraacrylate, can potentially be used to produce acrylate foams upon supercritical carbon dioxide drying, showing promise in the field of polymer synthesis (Wang et al., 2007).
Mechanism of Action
The primary use of N,N’-Dicyclohexylcarbodiimide is to couple amino acids during artificial peptide synthesis . It enhances the electrophilicity of the carboxylate group by forming a highly electrophilic intermediate, which makes nucleophilic attack by the N-terminus in peptide bond formation more effective .
Biochemical Analysis
Biochemical Properties
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is known for its role in peptide synthesis, where it is used for the activation of the carboxyl group It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions
Molecular Mechanism
The molecular mechanism of action of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol is primarily related to its role in peptide synthesis. It is known to facilitate the coupling of amino acids during artificial peptide synthesis
Properties
InChI |
InChI=1S/C13H22N2.C6HCl5O/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;7-1-2(8)4(10)6(12)5(11)3(1)9/h12-13H,1-10H2;12H |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHVCMWXLCBLKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=C=NC2CCCCC2.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl5N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657543 |
Source
|
Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15406-98-1 |
Source
|
Record name | Pentachlorophenol--N,N'-dicyclohexylmethanediimine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Dicyclohexylcarbodiimide-Pentachlorophenol complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main concern regarding the use of N,N'-Dicyclohexylcarbodiimide (DCC) in peptide synthesis, and how does the addition of pentachlorophenol aim to address this?
A1: A major concern when using DCC alone for peptide coupling is the potential formation of racemized products, impacting the optical purity of the synthesized peptides []. The research paper investigates the use of DCC complexes with pentachlorophenol, aiming to improve the optical purity of the resulting peptide active esters. This approach is based on the hypothesis that the complex might facilitate a cleaner reaction with reduced racemization compared to using DCC alone.
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